2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER
Description
2-Methyl-Hexahydro-Furo[2,3-b]furan-3-carboxylic Acid Ethyl Ester is a bicyclic furan derivative featuring a fused hexahydrofurofuran core with a methyl substituent and an ethyl ester group. The ethyl ester moiety enhances solubility and modulates reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 5-methyl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-12-9(11)8-6(2)14-10-7(8)4-5-13-10/h6-8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSFXYKXVDMKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC2C1CCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Oxycarbonylmethylene Reagents
The foundational approach, detailed in patent EP1448567B1, begins with a protected glyceraldehyde derivative (Formula 1a, where P₁ and P₂ are hydroxy-protecting groups). Condensation with an oxycarbonylmethylene reagent (e.g., ethyl glyoxylate) under Knoevenagel conditions forms α,β-unsaturated esters (Formula 2a). Critical parameters include:
Nitromethane Addition and Nef Reaction
Subsequent nitromethane addition to the α,β-unsaturated ester proceeds via Michael addition, forming nitroalkane intermediates (Formula 3a/b). Stereoselectivity is governed by the base (e.g., sodium methoxide) and solvent (methanol), favoring the syn-adduct. The Nef reaction then converts the nitro group to a formyl moiety using a two-step acid-base protocol:
Cyclization and Esterification
The formyl intermediate undergoes cyclization in acidic media (HCl/H₂SO₄) at –18°C to room temperature, forming the bicyclic furan core. Ethanol esterification of the resultant carboxylic acid (via Fischer esterification) introduces the ethyl ester group. This step achieves >90% enantiomeric excess when starting from optically pure glyceraldehyde.
Palladium-Catalyzed Intramolecular Acetalization
Carbonyl-Ene Reaction with Isopentenyl Alcohol
A divergent route, reported by European Journal of Organic Chemistry, employs isopentenyl alcohol as the starting material. Lewis acid-catalyzed (e.g., SnCl₄) carbonyl-ene reaction with ethyl glyoxylate yields a diol intermediate. Key advantages include:
Wacker-Type Cyclization
Deprotection of the diol (e.g., TBAF-mediated cleavage of silyl ethers) precedes palladium(II)-catalyzed acetalization. Using PdCl₂ in aqueous DMF at 60°C, the diol cyclizes to form the furofuran skeleton. Ethanol is introduced post-cyclization via ester exchange, though direct incorporation of ethyl glyoxylate in the ene reaction streamlines the process.
Scalable Industrial Process from Isocitrate Derivatives
Lactonization and Anhydride Formation
As demonstrated in Organic Process Research & Development, potassium isocitrate undergoes acid-catalyzed lactonization in MeTHF, forming a bicyclic lactone. Dean–Stark distillation removes water, driving the equilibrium toward lactone formation (yield: 95%). Subsequent treatment with acetic anhydride converts the lactone to a reactive anhydride intermediate.
Esterification and Final Cyclization
The anhydride reacts with ethanol under basic conditions (e.g., pyridine) to yield the ethyl ester. Final cyclization via acid-catalyzed transacetalization (HCl in MeTHF) completes the synthesis. This method emphasizes scalability, with MeTHF enabling efficient solvent recovery and minimal salt byproducts.
Comparative Analysis of Methodologies
Critical Considerations for Process Optimization
Protecting Group Strategy
The patent route utilizes tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection, ensuring stability during acidic cyclization. Alternatives like benzyl ethers require hydrogenolysis, complicating scalability.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1. Antiviral Agents
Hexahydrofuro[2,3-b]furan derivatives are being investigated for their role as antiviral agents. Specifically, compounds related to 2-methyl-hexahydro-furo[2,3-b]furan-3-carboxylic acid ethyl ester have shown promise in the development of retroviral protease inhibitors. These inhibitors are crucial in the treatment of HIV and other viral infections by preventing the replication of viruses within host cells .
2. Synthesis of Drug Candidates
The compound serves as an intermediate in the synthesis of several pharmaceutical agents. For instance, it is utilized in the production of Darunavir, an antiretroviral medication used to treat HIV. The efficient synthesis of hexahydrofuro derivatives has been documented to yield high diastereoselectivity, making it a valuable precursor in drug development .
Materials Science Applications
1. Polymer Chemistry
The unique furan structure allows for the incorporation of this compound into polymer matrices. This incorporation can enhance the properties of polymers, such as thermal stability and mechanical strength. Research indicates that furan-based polymers exhibit improved performance in various applications, including coatings and adhesives .
2. Green Chemistry
The synthesis of this compound aligns with principles of green chemistry due to its potential for renewable feedstock utilization. The use of biomass-derived furan compounds in polymer production contributes to sustainable practices by reducing reliance on fossil fuels .
Organic Synthesis Applications
1. Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing complex organic molecules. Its reactivity allows for various transformations, including oxidation and functional group modifications, facilitating the synthesis of diverse chemical entities .
2. Stereochemical Studies
The compound's stereochemistry is a focal point in studies aimed at understanding stereoselective reactions. Its unique configuration allows researchers to explore mechanisms of chirality and develop methodologies for synthesizing stereochemically pure compounds .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-methylhexahydrofuro[2,3-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Furan-Based Esters
Functional Group Variations: Ester vs. Amide Derivatives
The ethyl ester group in the target compound contrasts with amide-containing analogues, such as 2-(2-chloro-acetylamino)-4-(5-methyl-furan-2-yl)-thiophene-3-carboxylic acid ethyl ester (). Similarly, furylacetic acid derivatives () retain carboxylic acid groups, which may offer superior bioactivity but require esterification for prodrug strategies .
Biological Activity
2-Methyl-Hexahydro-Furo[2,3-b]Furan-3-Carboxylic Acid Ethyl Ester (often referred to as the ethyl ester derivative of hexahydrofuro[2,3-b]furan-3-carboxylic acid) is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a fused furan ring system. Its molecular formula is , and it possesses unique stereochemistry that may influence its biological activity.
1. Antimicrobial Activity
Research has indicated that derivatives of furan compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 1 to 8 µg/mL for structurally similar compounds .
2. Antitumor Activity
The ethyl ester derivative has shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting that it may act as an antiproliferative agent. Specific compounds within the furan family have been reported to exhibit IC50 values in the low micromolar range against human carcinoma cells, indicating significant potential for further development as anticancer agents .
3. Neuroprotective Effects
Some studies suggest that furan derivatives may possess neuroprotective properties, potentially through antioxidative mechanisms. Compounds with similar structures have been observed to protect neuronal cells from oxidative stress-induced damage at concentrations as low as 3 µM . This aspect of biological activity is particularly relevant in the context of neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Modulation of Signaling Pathways : Furan derivatives may interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.
- Antioxidative Mechanisms : The potential antioxidative properties contribute to neuroprotective effects by reducing oxidative stress in neuronal tissues.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of furan derivatives exhibited significant antibacterial activity against multi-drug resistant strains, with MIC values indicating effective inhibition at low concentrations.
- Antitumor Screening : In vivo studies using animal models showed that specific furan derivatives resulted in reduced tumor size and increased survival rates compared to control groups.
Data Summary
| Biological Activity | Effect | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | 1-8 µg/mL |
| Antitumor | Cytotoxic to various cancer cell lines | IC50 ~ 0.07 µM |
| Neuroprotective | Protects against oxidative stress | Effective at 3 µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-hexahydro-furo[2,3-b]furan-3-carboxylic acid ethyl ester?
- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of precursor molecules. For example, hexahydrofuran derivatives can be synthesized via HCl-mediated hydrolysis followed by extraction (dichloromethane), sodium bicarbonate washing, and purification via silica gel chromatography. Yield optimization often requires controlling reaction time and temperature . Similar frameworks, such as boron trifluoride-catalyzed cyclization of hydroxy acids, have been reported for related furanoid systems .
Q. How is the structural elucidation of this compound achieved using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and ring fusion patterns. For instance, hexahydrofurofuran derivatives exhibit distinct splitting patterns for bridgehead protons (δ 3.5–5.0 ppm) and carbonyl carbons (δ 170–175 ppm). Mass spectrometry (HRMS) further validates molecular weight and fragmentation pathways .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) is widely used. Mobile phases often combine acetonitrile and acidic buffers (e.g., 0.1% formic acid) to resolve polar furan derivatives. Method validation includes linearity (R² > 0.995), recovery (>90%), and limit of detection (<1 µg/mL) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict stereochemical outcomes in the synthesis of hexahydrofurofuran derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and Gibbs free energy barriers to predict enantioselectivity. For example, steric effects in cyclization steps can be quantified using Mulliken charges and frontier molecular orbital (FMO) analysis .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) are addressed via 2D techniques (COSY, HSQC, HMBC) and isotopic labeling. For instance, deuterated solvents and NOESY experiments clarify spatial proximity of methyl and furan protons in crowded spectra .
Q. How does pH influence the stability and reactivity of this ester in aqueous enzymatic systems?
- Methodological Answer : Enzymatic hydrolysis studies (e.g., esterases) reveal pH-dependent activity. At pH 6.2–7.4, the ester remains stable, but alkaline conditions (pH > 8) promote hydrolysis. Kinetic assays (UV-Vis monitoring of carboxylic acid release) quantify degradation rates .
Q. What metabolic pathways are hypothesized for this compound based on in vitro models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
